1-{[(R)-1-Chloroethanesulfinyl]methyl}-4-methylbenzene
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Overview
Description
1-{[®-1-Chloroethanesulfinyl]methyl}-4-methylbenzene is an organic compound featuring a benzene ring substituted with a methyl group and a sulfinyl group attached to a chlorinated ethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[®-1-Chloroethanesulfinyl]methyl}-4-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-methylbenzene (toluene) as the starting material.
Chlorination: The methyl group on toluene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to form 1-chloro-4-methylbenzene.
Sulfinylation: The chlorinated product undergoes sulfinylation with a sulfinylating agent like sulfinyl chloride (SOCl2) under controlled conditions to introduce the sulfinyl group, resulting in the formation of 1-{[®-1-Chloroethanesulfinyl]methyl}-4-methylbenzene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[®-1-Chloroethanesulfinyl]methyl}-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions:
Oxidation: H2O2, acetic acid, and elevated temperatures.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base.
Major Products:
Oxidation: 1-{[®-1-Chloroethanesulfonyl]methyl}-4-methylbenzene.
Reduction: 4-methylbenzene.
Substitution: 1-{[®-1-Aminoethanesulfinyl]methyl}-4-methylbenzene or 1-{[®-1-Mercaptoethanesulfinyl]methyl}-4-methylbenzene.
Scientific Research Applications
1-{[®-1-Chloroethanesulfinyl]methyl}-4-methylbenzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[®-1-Chloroethanesulfinyl]methyl}-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-{[®-1-Chloroethanesulfonyl]methyl}-4-methylbenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-{[®-1-Bromoethanesulfinyl]methyl}-4-methylbenzene: Similar structure but with a bromine atom instead of chlorine.
1-{[®-1-Chloroethanesulfinyl]methyl}-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
Properties
CAS No. |
648908-25-2 |
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Molecular Formula |
C10H13ClOS |
Molecular Weight |
216.73 g/mol |
IUPAC Name |
1-[[(R)-1-chloroethylsulfinyl]methyl]-4-methylbenzene |
InChI |
InChI=1S/C10H13ClOS/c1-8-3-5-10(6-4-8)7-13(12)9(2)11/h3-6,9H,7H2,1-2H3/t9?,13-/m1/s1 |
InChI Key |
LGJPTPRSERYYHI-WCRCJTMVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[S@@](=O)C(C)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)C(C)Cl |
Origin of Product |
United States |
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